2-Amino-5-bromonicotinaldehyde

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

This building block features an ortho-aminoaldehyde motif for cyclocondensation to 1,8-naphthyridines and a 5-bromo handle for Suzuki diversification. It uniquely enables a 'cyclize-then-diversify' strategy, expanding SAR exploration from a single intermediate. Suitable for fragment library expansion and lead optimization campaigns. Scale-up is supported by a validated synthetic route.

Molecular Formula C6H5BrN2O
Molecular Weight 201.02 g/mol
CAS No. 206997-15-1
Cat. No. B112263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-bromonicotinaldehyde
CAS206997-15-1
Molecular FormulaC6H5BrN2O
Molecular Weight201.02 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1C=O)N)Br
InChIInChI=1S/C6H5BrN2O/c7-5-1-4(3-10)6(8)9-2-5/h1-3H,(H2,8,9)
InChIKeyKDOAJEVCIZYWDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-bromonicotinaldehyde (CAS 206997-15-1): A Dual-Reactive Pyridine Synthon for Heterocyclic Synthesis and Cross-Coupling


2-Amino-5-bromonicotinaldehyde (CAS 206997-15-1) is a pyridine-3-carboxaldehyde derivative containing three distinct functional handles: an aldehyde group at the 3-position, a primary amino group at the 2-position, and a bromine atom at the 5-position . With a molecular formula of C₆H₅BrN₂O and molecular weight of 201.02 g/mol, this solid compound exhibits a melting point range of 167–169 °C . The strategic ortho-relationship between the amino and aldehyde groups enables cyclocondensation to form fused heterocyclic systems, while the bromine substituent provides a site for palladium-catalyzed cross-coupling reactions including Suzuki, Stille, and Sonogashira couplings . These combined features establish this compound as a privileged building block in medicinal chemistry for constructing nitrogen-containing heterocycles and biaryl systems that are foundational to pharmaceutical scaffolds .

Why 2-Amino-5-bromonicotinaldehyde Cannot Be Substituted by Non-Brominated or Mono-Functional Analogs


Generic substitution with non-halogenated 2-aminonicotinaldehyde (CAS 7521-41-7) or amino-deficient 5-bromonicotinaldehyde (CAS 113118-81-3) fundamentally alters the accessible chemical space and synthetic utility. The absence of the bromine atom eliminates the capacity for downstream transition-metal-catalyzed cross-coupling reactions, thereby restricting diversification into biaryl-containing pharmacophores . Conversely, 5-bromonicotinaldehyde lacks the 2-amino group required for cyclocondensation to form fused heterocycles such as 1,8-naphthyridines—a scaffold class documented to yield antibacterial and AKT inhibitory activities from 2-aminonicotinaldehyde-derived precursors . Even substitution with the 5-chloro analog (2-amino-5-chloronicotinaldehyde, CAS 54856-61-0) introduces different cross-coupling reactivity profiles, where aryl bromides consistently demonstrate superior oxidative addition kinetics in Suzuki-Miyaura reactions compared to aryl chlorides [1]. The concurrent presence of three orthogonal reactive sites in 2-amino-5-bromonicotinaldehyde is not replicated in any single alternative, making substitution a strategic decision that directly impacts synthetic route feasibility, molecular diversity, and the ultimate physicochemical properties of downstream drug candidates.

Quantitative Differentiation of 2-Amino-5-bromonicotinaldehyde Versus Closest Analogs


Molecular Weight Differential: Impact on Drug-Likeness and Fragment-Based Screening

2-Amino-5-bromonicotinaldehyde (MW 201.02) provides a favorable molecular weight for fragment-based lead discovery compared to its 5-iodo analog (MW 248.02), while maintaining a reactive halogen handle that the non-halogenated 2-aminonicotinaldehyde (MW 122.13) lacks entirely . The bromo compound occupies the middle ground in the halogen series: heavier than the chloro analog (MW 156.57) for enhanced cross-coupling reactivity, yet substantially lighter than the iodo derivative, making it the optimal balance between synthetic utility and fragment-likeness criteria .

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

Triple Orthogonal Reactive Site Architecture Versus Single-Handle Analogs

2-Amino-5-bromonicotinaldehyde presents three mutually compatible reactive functional groups in a single scaffold: (1) an aldehyde at C3 for imine/schiff base formation and Knoevenagel condensations; (2) a primary amine at C2 for diazotization, acylation, and cyclocondensation; and (3) an aryl bromide at C5 for palladium-catalyzed cross-coupling . The non-brominated analog 2-aminonicotinaldehyde (CAS 7521-41-7) possesses only the aldehyde and amino groups (two reactive sites), thereby eliminating cross-coupling diversification . Conversely, 5-bromonicotinaldehyde (CAS 113118-81-3) retains the aldehyde and bromine but lacks the 2-amino group critical for fused heterocycle construction .

Organic Synthesis Diversity-Oriented Synthesis Scaffold Functionalization

Synthetic Route Efficiency: Three-Step Process from Nicotinamide with 37.4% Overall Yield

An optimized industrial synthetic route for 2-amino-5-bromonicotinaldehyde starting from nicotinamide has been established, proceeding through cyclization, acid hydrolysis, and bromination in three steps with an overall yield of 37.4% (calculated from nicotinamide) [1]. The process was validated by ESI-MS and ¹H NMR structural confirmation. The reported conditions employ moderate temperatures and avoid specialized equipment, distinguishing this route from alternative syntheses requiring extended reaction times for cyclization or low-temperature bromine additions . This established process reduces procurement uncertainty for kilogram-scale requirements relative to less-characterized synthetic approaches for halogen-series analogs.

Process Chemistry Scale-Up Synthesis Cost of Goods Analysis

Aryl Bromide Cross-Coupling Reactivity Advantage Over Aryl Chloride Analog

While direct head-to-head comparative coupling data between 2-amino-5-bromonicotinaldehyde and its 5-chloro analog is not available in the open literature, extensive class-level evidence establishes that aryl bromides undergo significantly faster oxidative addition with Pd(0) catalysts compared to aryl chlorides under standard Suzuki-Miyaura conditions [1]. The Pd(II)-(2-aminonicotinaldehyde) catalyst system developed for aqueous Suzuki coupling demonstrates that bromo-substituted aryl halides participate efficiently at moderate temperatures (60-80°C) in water, while chloro-substituted substrates typically require more forcing conditions or specialized ligands to achieve comparable conversion [1]. This kinetic advantage reduces reaction times, lowers catalyst loadings, and improves overall process economics.

Suzuki-Miyaura Coupling Palladium Catalysis Biaryl Synthesis

Validated Application Scenarios for 2-Amino-5-bromonicotinaldehyde in Drug Discovery and Chemical Biology


Fragment-Based Lead Discovery with Built-In Diversification Handles

With a molecular weight of 201.02 g/mol—well within fragment-likeness criteria (<300 Da)—2-amino-5-bromonicotinaldehyde serves as an ideal fragment library component . Unlike non-halogenated fragment hits that require complete resynthesis for analog generation, the intrinsic aryl bromide enables direct fragment elaboration via Suzuki coupling to generate focused libraries of biaryl-containing leads from a single fragment starting point. This dual-purpose utility (fragment binding plus synthetic tractability) is not available with the non-brominated parent 2-aminonicotinaldehyde.

Construction of Fused Heterocyclic Scaffolds with Pendant Functionalization Sites

The ortho-aminoaldehyde arrangement enables cyclocondensation with active methylene compounds (e.g., Meldrum's acid, β-ketoesters) to form 1,8-naphthyridine or pyrido-pyrimidine cores [1]. Following heterocycle formation, the residual 5-bromine substituent remains available for subsequent cross-coupling to introduce aryl, heteroaryl, or alkenyl groups. This tandem sequence—cyclization then diversification—generates scaffold diversity inaccessible to either 2-aminonicotinaldehyde (no post-cyclization diversification) or 5-bromonicotinaldehyde (incapable of forming 2-amino-fused heterocycles) [1].

SAR Exploration of 5-Position Substitution in Amino-Pyridine Pharmacophores

In structure-activity relationship (SAR) campaigns focused on 2-aminopyridine-containing pharmacophores, the bromine atom provides a strategic diversification point for systematic exploration of 5-position substituent effects . Parallel Suzuki coupling of a common 2-amino-5-bromonicotinaldehyde intermediate with diverse boronic acid libraries enables rapid generation of 5-aryl/heteroaryl analogs for biochemical evaluation. This strategy is particularly valuable when 5-substituents modulate key molecular properties such as lipophilicity (logP), target binding affinity, or metabolic stability [2].

Scalable Synthesis of Nicotinamide-Derived Pharmaceutical Intermediates

The established three-step synthetic route from nicotinamide provides a scalable entry to 2-amino-5-bromonicotinaldehyde at yields suitable for preclinical and early clinical supply [1]. The reported 37.4% overall yield under mild conditions represents a validated manufacturing pathway that reduces process development burden for programs advancing beyond discovery. This contrasts with less-characterized synthetic routes for the chloro and iodo analogs, where comparable process validation data is not readily available in the open literature, introducing additional scale-up uncertainty. [1]

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